molecular formula C8H5BrF5N B1413332 2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline CAS No. 1807245-28-8

2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline

Cat. No.: B1413332
CAS No.: 1807245-28-8
M. Wt: 290.03 g/mol
InChI Key: ISWOZQVHYLPLNI-UHFFFAOYSA-N
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Description

2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF5N. This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline typically involves the bromination of a precursor compound followed by the introduction of difluoromethyl and trifluoromethyl groups. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination. The reaction conditions often include controlled temperature and solvent choice to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for precise control of reaction parameters is also common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The bromine, difluoromethyl, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(difluoromethyl)benzaldehyde
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-5-2-4(8(12,13)14)3(7(10)11)1-6(5)15/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWOZQVHYLPLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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